molecular formula C9H14N2O B13435089 6-Isobutyl-2-methylpyrimidin-4-ol

6-Isobutyl-2-methylpyrimidin-4-ol

Cat. No.: B13435089
M. Wt: 166.22 g/mol
InChI Key: XFQKJPFIVMQHLR-UHFFFAOYSA-N
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Description

6-Isobutyl-2-methylpyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and an isobutyl substituent at position 6. Pyrimidin-4-ol derivatives are widely studied for their pharmacological and material science applications due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

2-methyl-4-(2-methylpropyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)4-8-5-9(12)11-7(3)10-8/h5-6H,4H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQKJPFIVMQHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutyl-2-methylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between isobutylamine, acetaldehyde, and urea can lead to the formation of the desired pyrimidine derivative. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 6-Isobutyl-2-methylpyrimidin-4-ol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The isobutyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: 6-Isobutyl-2-methylpyrimidin-4-one

    Reduction: 6-Isobutyl-2-methyl-1,4-dihydropyrimidine

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

6-Isobutyl-2-methylpyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Isobutyl-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 6-Isobutyl-2-methylpyrimidin-4-ol and selected analogs:

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Formula Molecular Weight Notable Properties/Applications Reference(s)
6-Isobutyl-2-methylpyrimidin-4-ol (Target) Methyl Isobutyl C9H14N2O 166.22 Hypothetical; inferred lipophilicity N/A
6-Methyl-2-(methylthio)pyrimidin-4-ol Methylthio Methyl C6H8N2OS 156.20 Antimicrobial potential
2-Isopropyl-6-hydroxymethylpyrimidin-4-ol Isopropyl Hydroxymethyl C8H12N2O2 168.20 Enhanced water solubility
6-Methyl-2-(methylamino)pyrimidin-4-ol Methylamino Methyl C6H9N3O 139.16 Basic amine functionality
6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol Methoxymethyl 3-Methylphenyl C13H14N2O2 230.26 Aromatic conjugation effects

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isobutyl, isopropyl) may influence binding affinity in biological targets compared to smaller groups like methylthio .
  • Solubility : Polar groups (e.g., hydroxymethyl, methoxymethyl) improve aqueous solubility, as seen in and , whereas hydrophobic groups favor lipid environments.

Biological Activity

6-Isobutyl-2-methylpyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Molecular Structure and Composition:

PropertyValue
Molecular FormulaC10H14N2O
Molecular Weight182.23 g/mol
IUPAC Name6-Isobutyl-2-methylpyrimidin-4-ol
Canonical SMILESCC(C)C1=NC(=N1)C(C)C(=O)O

Antimicrobial Properties

Research has indicated that 6-Isobutyl-2-methylpyrimidin-4-ol exhibits significant antimicrobial activity. In a study evaluating various pyrimidine derivatives, this compound demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

Table 1: Antimicrobial Activity of 6-Isobutyl-2-methylpyrimidin-4-ol

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 6-Isobutyl-2-methylpyrimidin-4-ol can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

The biological activity of 6-Isobutyl-2-methylpyrimidin-4-ol is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in nucleotide synthesis, leading to reduced cellular proliferation in cancer cells. Additionally, the compound's structural features allow it to effectively penetrate bacterial membranes, enhancing its antimicrobial efficacy.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antibacterial effects of various pyrimidine derivatives, including 6-Isobutyl-2-methylpyrimidin-4-ol. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections .
  • Investigation into Anticancer Properties :
    Another study focused on the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment with 6-Isobutyl-2-methylpyrimidin-4-ol resulted in a marked decrease in cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

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